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Compound of Interest

Compound Name: 4-Fluoro-3-methoxybenzaldehyde

Cat. No.: B144112

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methoxybenzaldehyde is an aromatic aldehyde that serves as a valuable building
block in organic synthesis, particularly in the fields of medicinal chemistry and materials
science. Its substituted benzaldehyde structure, featuring both a fluorine atom and a methoxy
group, allows for diverse chemical modifications, making it an important intermediate in the
synthesis of more complex molecules with potential biological activity. This guide provides a
comprehensive overview of its molecular structure, properties, synthesis, and spectral
characterization.

Molecular Structure and Properties

4-Fluoro-3-methoxybenzaldehyde possesses a benzene ring substituted with an aldehyde
group (-CHO), a fluorine atom at position 4, and a methoxy group (-OCH3) at position 3. The
presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group
influences the reactivity of the aromatic ring and the aldehyde functional group.

Molecular Structure:

Chemical Identifiers and Properties:
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Property Value Reference

Molecular Formula CsH7FO2 [1]

Molecular Weight 154.14 g/mol [1][2]

CAS Number 128495-46-5 [1][2]
4-fluoro-3-

IUPAC Name [1]
methoxybenzaldehyde

4-Fluoro-m-anisaldehyde, 3-
Synonyms [1]
methoxy-4-fluorobenzaldehyde

White to light yellow crystalline

Appearance
powder
Melting Point 58-62 °C [2]
Boiling Point 93 °C at 4.5 Torr
Soluble in common organic
N solvents such as
Solubility

dichloromethane and ethyl

acetate.

Synthesis of 4-Fluoro-3-methoxybenzaldehyde

A common and effective method for the synthesis of 4-Fluoro-3-methoxybenzaldehyde is
through the oxidation of the corresponding alcohol, (4-fluoro-3-methoxyphenyl)methanol.

Experimental Protocol: Oxidation of (4-fluoro-3-
methoxyphenyl)methanol

Objective: To synthesize 4-Fluoro-3-methoxybenzaldehyde by the oxidation of (4-fluoro-3-
methoxyphenyl)methanol using manganese dioxide.

Materials:

e (4-fluoro-3-methoxyphenyl)methanol (5.00 g, 0.03 mol)
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e Manganese dioxide (MnO3) (33.4 g, 0.38 mol)

e Dichloromethane (CH2Cl2) (100 mL)

e Nitrogen gas (N2)

o Arbacel (filter aid)

¢ Round-bottom flask

o Reflux condenser

e Stirring apparatus

e Heating mantle

« Filtration apparatus

e Rotary evaporator

Procedure:

e To a round-bottom flask, add (4-fluoro-3-methoxyphenyl)methanol (5.00 g, 0.03 mol) and
dichloromethane (100 mL).

» Under a nitrogen atmosphere, add manganese dioxide (33.4 g, 0.38 mol) to the solution.

o Equip the flask with a reflux condenser and stir the reaction mixture vigorously.

o Heat the mixture to a mild reflux and maintain for 16 hours.

 After the reaction is complete, cool the mixture to room temperature.

« Filter the mixture through a pad of Arbacel to remove the manganese dioxide.

¢ \Wash the filter cake with additional dichloromethane.

o Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
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¢ The resulting white solid is 4-Fluoro-3-methoxybenzaldehyde.
Results:
e Yield: 4.18 g (85%)

* Appearance: White solid

Synthesis Workflow Diagram

Synthesis of 4-Fluoro-3-methoxybenzaldehyde
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Caption: Workflow for the synthesis of 4-Fluoro-3-methoxybenzaldehyde.

Spectroscopic Data
'H NMR Spectroscopy

The *H NMR spectrum provides information about the hydrogen atoms in the molecule.

'H NMR Data (400 MHz, CDCls):

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aldehyde proton (-
9.91 s 1H yeep (
CHO)
7.50 d 1H Aromatic proton
7.43 m 1H Aromatic proton
7.23 d 1H Aromatic proton
Methoxy protons (-
3.96 s 3H yP (

OCHs)

3C NMR Spectroscopy

The 3C NMR spectrum provides information about the carbon skeleton of the molecule. While
a specific experimental spectrum for 4-Fluoro-3-methoxybenzaldehyde is not readily
available in the cited literature, data for the closely related 3-methoxybenzaldehyde in DMSO-
de shows characteristic peaks at 6 193.0 (C=0), 159.8, 137.6, 130.3, 122.5, 121.0, 112.9
(aromatic carbons), and 55.4 (-OCHs)[3]. The presence of the fluorine atom in 4-fluoro-3-
methoxybenzaldehyde would be expected to cause splitting of the adjacent carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The
characteristic absorption bands for 4-Fluoro-3-methoxybenzaldehyde are expected to be as
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follows, based on typical values for similar compounds:

Predicted IR Absorption Bands:

Wavenumber (cm~12) Intensity Assignment

~3050-3000 Medium Aromatic C-H stretch
~2950-2850 Medium Aliphatic C-H stretch (-OCH?3)
~2830 and ~2720 Medium Aldehyde C-H stretch
~1700-1680 Strong Aldehyde C=0 stretch
~1600-1450 Medium to Strong Aromatic C=C stretch
~1275-1200 Strong Aryl-O stretch

~1100-1000 Strong C-O stretch (-OCHs)
~1200-1100 Strong C-F stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, which helps in determining the molecular weight and structure. For 4-Fluoro-3-
methoxybenzaldehyde, the molecular ion peak (M*) would be observed at m/z 154. Key
fragmentation patterns for benzaldehydes typically involve the loss of a hydrogen radical (M-1)
and the formyl radical (M-29).

Predicted Mass Spectrometry Fragmentation:

miz Interpretation

154 Molecular ion [M]*

153 Loss of a hydrogen radical [M-H]*
125 Loss of a formyl radical [M-CHO]*
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Applications in Research and Drug Development

While specific signaling pathways involving 4-Fluoro-3-methoxybenzaldehyde are not
extensively documented, its utility as a synthetic intermediate is well-established in the context
of drug discovery and materials science. Fluorinated organic compounds are of significant
interest to medicinal chemists as the introduction of fluorine can enhance metabolic stability,
binding affinity, and lipophilicity of drug candidates.

Potential Applications:

o Precursor for Active Pharmaceutical Ingredients (APIs): Similar fluorinated benzaldehydes
are used in the synthesis of complex APIs. For example, related structures are precursors to
selective phosphodiesterase-4 (PDE4) inhibitors used in treating inflammatory conditions.

o Synthesis of Heterocyclic Compounds: The aldehyde functionality provides a reactive handle
for the construction of various heterocyclic ring systems, which are common scaffolds in
many therapeutic agents.

o Development of Novel Biologically Active Molecules: The unique electronic properties of the
fluorinated and methoxylated benzene ring make it an attractive starting material for the
synthesis of novel compounds with potential anticancer, anti-inflammatory, or antimicrobial
activities.

» Materials Science: Fluorinated aromatic compounds can be used as building blocks for
specialty polymers and liquid crystals due to their unique thermal and electronic properties.

Conclusion

4-Fluoro-3-methoxybenzaldehyde is a versatile synthetic intermediate with significant
potential in medicinal chemistry and materials science. This guide has provided a detailed
overview of its molecular structure, properties, a reliable synthetic protocol, and its
characteristic spectral data. The information presented herein is intended to support
researchers and scientists in the effective utilization of this compound in their research and
development endeavors.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b144112?utm_src=pdf-body
https://www.benchchem.com/product/b144112?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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